N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is a synthetic organic compound that features a benzodioxole moiety linked to a nitrobenzamide group through an ethyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from piperonal through a series of reactions including oxidation and cyclization.
Etherification: The benzodioxole intermediate is then reacted with 2-bromoethylamine to form the ethyl ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and amine.
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-aminobenzamide.
Substitution: 2-(benzo[d][1,3]dioxol-5-yloxy)ethanol and 4-nitroaniline.
Oxidation: Quinone derivatives of the benzodioxole moiety.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand the mechanisms of cell cycle arrest and apoptosis.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of other bioactive compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide involves its interaction with cellular proteins that regulate the cell cycle and apoptosis. The compound is believed to target microtubules, leading to the disruption of microtubule dynamics, which in turn causes mitotic arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents such as paclitaxel .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Contains a benzodioxole moiety but with different functional groups and biological activities.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is unique due to its specific combination of a benzodioxole moiety and a nitrobenzamide group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through microtubule disruption sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-16(11-1-3-12(4-2-11)18(20)21)17-7-8-22-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKBKURSQPQTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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